Fluorescein-PEG6-NHS ester
Description
Historical Evolution of Fluorescent Probes in Biomedical Research
The journey of fluorescent probes in biomedical science began with the synthesis of fluorescein (B123965) in 1871 by German chemist Adolf von Baeyer. biotium.comresearchgate.nettandfonline.com This discovery laid the groundwork for the development of a vast array of fluorescent dyes. fluorofinder.com A pivotal moment arrived in 1941 when Albert Hewett Coons and his colleagues pioneered the technique of immunofluorescence. biotium.comstainsfile.combosterbio.com They successfully attached fluorescein to antibodies to visualize bacterial antigens within tissues, a breakthrough that merged immunology with fluorescence microscopy. nih.govspringernature.com
Initially, researchers relied on naturally occurring fluorescent molecules. numberanalytics.com Over time, the field has seen the creation of numerous synthetic dyes and sophisticated probes, expanding the applications of fluorescence in bioorganic chemistry. tandfonline.comnumberanalytics.comthermofisher.com This evolution has been driven by the need for probes with improved characteristics, such as increased brightness, photostability, and a wider range of colors. fluorofinder.com The development of fluorescent probes has been a significant innovation in the life sciences, enabling researchers to interpret a multitude of biological phenomena with high spatial and temporal resolution. researchgate.netnih.gov Today, fluorescent probes are fundamental tools used for a wide range of biomedical applications, including diagnostics, cellular imaging, and high-throughput screening. researchgate.nettandfonline.comnumberanalytics.com
Rationale for Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Chemistry
Polyethylene glycol (PEG) is a synthetic, water-soluble polymer widely used in bioconjugation, the process of linking molecules together. wikipedia.orgcreativepegworks.com The process of attaching PEG chains to molecules, known as PEGylation, offers significant advantages in biomedical applications. wikipedia.orgnih.gov PEG is non-toxic, non-immunogenic, and approved by the FDA, making it highly suitable for use in biological systems. ucl.ac.beeuropeanpharmaceuticalreview.com
The rationale for using PEG linkers in bioconjugation stems from several key properties:
Enhanced Solubility : PEG is hydrophilic and can increase the solubility of hydrophobic molecules in aqueous solutions, which is crucial for many biological experiments. wikipedia.orgcreativepegworks.comaxispharm.comthermofisher.com
Increased Stability : PEGylation protects conjugated molecules, such as proteins and drugs, from enzymatic degradation, thereby increasing their stability. nih.govucl.ac.beaxispharm.com
Reduced Immunogenicity : The PEG chain can "mask" a molecule from the host's immune system, reducing the likelihood of an unwanted immune response. wikipedia.orgnih.govaxispharm.com
Prolonged Circulation Time : By increasing the hydrodynamic size of a molecule, PEGylation reduces its clearance by the kidneys, extending its circulation time in the bloodstream. wikipedia.orgnih.goveuropeanpharmaceuticalreview.com
Improved Pharmacokinetics : These properties collectively lead to an improvement in the pharmacokinetic behavior of biopharmaceuticals, allowing for less frequent dosing. nih.gov
PEG linkers are versatile tools that can be incorporated into various structures, including linear and branched chains, to connect different molecular entities and enhance their therapeutic and diagnostic potential. axispharm.comadcreview.com
Significance of N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine-Reactive Labeling
N-Hydroxysuccinimide (NHS) ester chemistry is one of the most common and effective methods for labeling biomolecules. nih.govglenresearch.com NHS esters are highly reactive towards primary amines (-NH₂), which are readily available on proteins at the N-terminus and on the side chains of lysine (B10760008) residues. creative-proteomics.comthermofisher.comthermofisher.com This makes NHS ester-based reagents ideal for conjugating labels like fluorescent dyes or biotin (B1667282) to proteins and antibodies. nih.govglenresearch.com
The reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. glenresearch.comcreative-proteomics.com This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com The reaction is most efficient in buffers with a pH between 7.2 and 8.5. creative-proteomics.comthermofisher.com While the NHS ester can also react with water (hydrolysis), the reaction with amines is generally much faster and more favorable under these conditions. glenresearch.com
The popularity of NHS ester chemistry in bioconjugation is due to its:
High Reactivity and Selectivity : It efficiently and selectively targets primary amines under physiological conditions. glenresearch.comcreative-proteomics.com
Stability of the Resulting Bond : The amide bond formed is very stable. glenresearch.com
Versatility : It allows for the attachment of a wide variety of molecules, including fluorescent probes, quenchers, and cross-linkers, to biomolecules like proteins, peptides, and modified nucleic acids. nih.govlumiprobe.com
This chemistry provides a reliable and straightforward method for creating specifically labeled biomolecules for a vast range of research applications. glenresearch.comglenresearch.com
Overview of Fluorescein-PEG6-NHS Ester in Advanced Scientific Methodologies
This compound is a precisely designed molecule that combines the key features of its three components for advanced research applications. chemicalbook.commedkoo.com It consists of a fluorescein molecule for fluorescent detection, a six-unit polyethylene glycol (PEG) chain that acts as a hydrophilic spacer, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to amine-containing molecules. chemicalbook.commedkoo.comcd-bioparticles.net
The primary function of this reagent is to label proteins, antibodies, and other biomolecules that possess primary amines. chemicalbook.commedkoo.comcd-bioparticles.net The hydrophilic PEG spacer is crucial as it increases the water solubility of the entire conjugate, which is often a challenge when working with large biomolecules. chemicalbook.commedkoo.com
A significant application for this compound is in the development of PROTACs (PROteolysis TArgeting Chimeras). chemicalbook.commedchemexpress.comglpbio.cominvivochem.com PROTACs are novel molecules designed to selectively target and degrade specific proteins within a cell by harnessing the cell's own protein disposal machinery, the ubiquitin-proteasome system. glpbio.cominvivochem.com In this context, this compound can be used as a fluorescently tagged PEG-based linker in the synthesis of these PROTACs, enabling researchers to track and study their behavior. medchemexpress.comglpbio.com The fluorescent tag allows for visualization in techniques like fluorescence microscopy and flow cytometry. wikipedia.orgpatsnap.com
Data Table: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1818294-35-7 | chemicalbook.commedkoo.cominvivochem.comglpbio.com |
| Molecular Formula | C₄₀H₄₅N₃O₁₅S | glpbio.cominvivochem.comglpbio.com |
| Molecular Weight | ~839.86 g/mol | glpbio.cominvivochem.comglpbio.com |
| Exact Mass | 839.2571 | medkoo.cominvivochem.com |
| Appearance | Solid | invivochem.com |
| Solubility | Soluble in Water, DMSO, DMF | glpbio.comlabsolu.ca |
| Storage | Store at -20°C, dry and dark | medkoo.comglpbio.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N3O15S/c44-27-2-5-31-33(24-27)56-34-25-28(45)3-6-32(34)40(31)30-4-1-26(23-29(30)38(49)57-40)42-39(59)41-10-12-51-14-16-53-18-20-55-22-21-54-19-17-52-15-13-50-11-9-37(48)58-43-35(46)7-8-36(43)47/h1-6,23-25,44-45H,7-22H2,(H2,41,42,59) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZEPYWIPLVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45N3O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099156 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-35-7 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Precursor Chemical Modifications for Research Applications
Methodologies for Fluorescein (B123965) Core Derivatization
Fluorescein itself lacks a versatile functional group for direct and specific conjugation. Therefore, its core structure must be derivatized to introduce a reactive handle, typically a carboxylic acid or a primary amine, which allows for the covalent attachment of the PEG linker. mdpi.com
The most common derivatives are 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484) (often sold as a mixture of isomers, 5(6)-FAM), and fluorescein isothiocyanate (FITC). mdpi.com For the synthesis of Fluorescein-PEG6-NHS ester, carboxyfluorescein is a key precursor.
Synthesis of Carboxyfluorescein (FAM): The classical synthesis of fluorescein involves the acid-catalyzed condensation of resorcinol (B1680541) with phthalic anhydride (B1165640). iscientific.org To introduce a carboxylic acid group, trimellitic anhydride (4-carboxyphthalic anhydride) is used in place of phthalic anhydride. This reaction, typically catalyzed by zinc chloride or methanesulfonic acid, yields a mixture of 5-carboxyfluorescein and 6-carboxyfluorescein isomers. researchgate.net These isomers can often be used as a mixture or separated chromatographically if regiochemical purity is required for a specific application.
Synthesis of Amino-fluorescein: Alternatively, an amine-functionalized fluorescein can be prepared. One method involves the reaction of fluorescein with 4-nitrophthalic acid, followed by separation of the 5- and 6-nitro isomers and subsequent reduction of the nitro group to a primary amine. iscientific.org This amino-fluorescein can then be reacted with a PEG linker that has a terminal activated carboxylic acid. researchgate.netbiotium.com
The introduction of these functional groups is essential as they provide a site for the stable amide bond formation with the PEG linker.
Synthesis and Functionalization of Polyethylene (B3416737) Glycol (PEG6) Linkers
A common strategy for synthesizing a heterobifunctional PEG linker starts with the desymmetrization of a homobifunctional precursor like hexaethylene glycol (OH-PEG6-OH). nih.govbiochempeg.com
Synthetic Route for Amino-PEG6-Carboxylic Acid:
Monoprotection: One of the terminal hydroxyl groups of hexaethylene glycol is protected with a suitable protecting group, such as a trityl (Tr) or tert-butyldimethylsilyl (TBDMS) group. This is a critical step to ensure selective modification of only one end of the PEG chain.
Functionalization of the Free Hydroxyl: The remaining free hydroxyl group is converted into a carboxylic acid. This can be achieved through a two-step process involving an initial conversion to a better leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a cyanide anion (e.g., NaCN) and subsequent hydrolysis to the carboxylic acid. Alternatively, direct oxidation of the alcohol can be performed, though this can sometimes be challenging to control.
Deprotection and Second Functionalization: The protecting group on the first hydroxyl is removed. This newly exposed hydroxyl group is then converted into an amine. This is often accomplished by first converting it to a mesylate or tosylate, followed by reaction with sodium azide (B81097) (NaN₃) to form an azido-PEG-acid, and finally, reduction of the azide to a primary amine using a reducing agent like triphenylphosphine (B44618) (in the Staudinger reaction) or by catalytic hydrogenation.
This sequential modification yields a linker, such as α-amino-ω-propionic acid hexaethylene glycol, ready for conjugation. biochempeg.com
Principles of N-Hydroxysuccinimide (NHS) Ester Formation
N-Hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functional groups used in bioconjugation. glenresearch.comcreative-proteomics.com They are favored for their high reactivity and selectivity toward primary aliphatic amines, forming stable and covalent amide bonds. creative-proteomics.commdpi.com
The formation of an NHS ester involves the activation of a carboxylic acid. This is typically achieved by reacting the carboxylate-containing molecule (in this case, the Fluorescein-PEG6-COOH intermediate) with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.comthermofisher.com
Mechanism of NHS Ester Activation and Amine Reaction:
Carbodiimide Activation: The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
NHS Reaction: This unstable intermediate is prone to hydrolysis and rearrangement. N-hydroxysuccinimide is added to the reaction to trap the O-acylisourea, forming a more stable NHS ester and releasing a soluble urea (B33335) byproduct. thermofisher.com The use of NHS significantly improves the efficiency of the coupling reaction compared to using a carbodiimide alone. thermofisher.com
Reaction with Primary Amines: The resulting NHS ester is an activated species. The carbonyl carbon of the ester is electrophilic and readily attacked by the nucleophilic primary amine of a target molecule (e.g., a lysine (B10760008) residue on a protein). glenresearch.com This nucleophilic acyl substitution reaction forms a stable amide bond and releases NHS as a byproduct. thermofisher.com
The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5, where primary amines are deprotonated and thus more nucleophilic. thermofisher.com A significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH. thermofisher.com Therefore, reactions are often carried out in non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer, and the NHS-activated reagent is typically prepared just before use or stored under strict anhydrous conditions. thermofisher.com
Reaction Schemes for Convergent and Divergent Synthesis of this compound
The assembly of the three components can be approached through two main synthetic strategies: convergent and divergent synthesis.
Convergent Synthesis: In a convergent approach, the major fragments of the molecule are synthesized separately and then joined together in the final stages. researchgate.net For this compound, this would typically involve two main branches of synthesis:
Branch A: 5(6)-Carboxyfluorescein is reacted with an amino-PEG6-alcohol to form a Fluorescein-PEG6-OH intermediate.
Branch B: The terminal alcohol of the Fluorescein-PEG6-OH intermediate is then oxidized to a carboxylic acid, yielding Fluorescein-PEG6-COOH.
Final Activation: The resulting molecule is then activated with N-hydroxysuccinimide and a carbodiimide (like EDC) to form the final this compound.
This method is often preferred as it allows for the purification of intermediates at each stage, potentially leading to a purer final product and allowing for easier troubleshooting of individual reaction steps.
Divergent Synthesis: A divergent synthesis begins from a central core molecule, and the structure is built outwards. acs.orgnih.gov While less common for this specific linear structure, a divergent-like approach could be conceptualized starting from the PEG linker.
Core Synthesis: A heterobifunctional linker such as Boc-amino-PEG6-carboxylic acid is prepared.
NHS Ester Formation: The carboxylic acid end is first activated to form the NHS ester, yielding Boc-amino-PEG6-NHS ester. This step must be performed carefully to avoid any reaction with the Boc-protected amine.
Deprotection and Fluorescein Coupling: The Boc protecting group is removed from the amine terminus, and the resulting amino-PEG6-NHS ester is immediately reacted with an activated carboxyfluorescein (e.g., carboxyfluorescein NHS ester, forming a bis-NHS ester intermediate which could be problematic) or more practically, with carboxyfluorescein using standard peptide coupling reagents.
This route can be more challenging due to the potential for side reactions and the difficulty of purifying intermediates that contain highly reactive NHS ester groups.
Table 1: Comparison of Synthetic Strategies
| Aspect | Convergent Synthesis | Divergent Synthesis |
|---|---|---|
| Overall Strategy | Fragments (Fluorescein-PEG, NHS ester precursor) are made separately and then combined. | Molecule is built outwards from a central core (e.g., the PEG linker). |
| Key Steps | 1. Synthesize Fluorescein-PEG-COOH. 2. Activate with NHS. | 1. Synthesize Amino-PEG-NHS ester. 2. Couple with Fluorescein. |
| Advantages | Easier purification of intermediates. Higher overall yield for complex molecules. | Can be more efficient if common intermediates are used for multiple final products. |
| Disadvantages | May require more total steps. | Reactive groups (NHS ester) are carried through more synthetic steps, risking hydrolysis or side reactions. Purification can be more difficult. |
Analytical Techniques for Purity Assessment in Research Synthesis
Ensuring the purity and structural integrity of this compound is paramount for its reliable use in research. A combination of analytical techniques is employed to characterize the final product and all synthetic intermediates. tandfonline.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the workhorse for purity assessment. tandfonline.com It separates the target molecule from starting materials, reagents, and side products based on hydrophobicity. By using a detector like a UV-Vis or diode-array detector (DAD), the purity can be quantified by integrating the peak area. govst.edugovst.edu The presence of a single, sharp peak is indicative of high purity. govst.edu Fluorescence detection can also be used for enhanced sensitivity and specificity. chromatographyonline.com
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is critical for confirming its identity. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to obtain the mass-to-charge (m/z) ratio of the molecular ion, confirming that the correct modifications (fluorescein, PEG6, and NHS) have been successfully incorporated. govst.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. NMR provides detailed information about the chemical environment of the protons and carbons in the molecule. It can be used to confirm the presence of the fluorescein aromatic rings, the characteristic repeating ethylene (B1197577) oxide units of the PEG linker, and the succinimide (B58015) protons of the NHS ester, as well as to verify the covalent linkages between the components. nih.govresearchgate.net
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used as an alternative or complement to HPLC for purity analysis. It separates molecules based on their charge-to-size ratio and can be very effective in detecting small impurities. tandfonline.com
Table 2: Analytical Techniques for Quality Control
| Technique | Primary Purpose | Information Obtained |
|---|---|---|
| HPLC | Purity Assessment & Purification | Percentage purity, detection of impurities, retention time. tandfonline.com |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight, confirmation of successful conjugation. govst.edu |
| NMR Spectroscopy | Structural Elucidation | Confirmation of covalent structure, presence of all components (fluorescein, PEG, NHS). nih.gov |
| Capillary Electrophoresis (CE) | High-Resolution Purity Assessment | High-efficiency separation for detecting subtle impurities. tandfonline.com |
Bioconjugation Reaction Mechanisms and Principles
Nucleophilic Acyl Substitution in Amine-Reactive Conjugation
The core of the bioconjugation process involving Fluorescein-PEG6-NHS ester is a nucleophilic acyl substitution reaction. thermofisher.com In this mechanism, a primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comthermofisher.com This reaction is highly efficient and is a cornerstone of protein labeling techniques. thermofisher.comthermofisher.com
Reaction with Alpha-Amines of N-Termini on Biomolecules
Every polypeptide chain possesses a primary amine, known as the alpha-amine, at its N-terminus. thermofisher.com This amine is a potential site for conjugation with this compound. The reactivity of the N-terminal alpha-amine can be influenced by its pKa value, which differs from that of lysine (B10760008) epsilon-amines, and its accessibility within the protein's three-dimensional structure. researchgate.net While NHS esters can react with the N-terminus, the abundance of lysine residues in most proteins often leads to a heterogeneous labeling pattern. nih.gov
Reaction with Epsilon-Amines of Lysine Residues
The side chains of lysine (Lys, K) residues contain a primary amine, referred to as an epsilon-amine. thermofisher.com Lysine is one of the most abundant amino acids in proteins, and its side chains are typically located on the protein's surface, making their epsilon-amines readily accessible for conjugation. thermofisher.comnih.gov Consequently, these residues are the most common targets for labeling with NHS esters like this compound. thermofisher.comthermofisher.com This widespread availability allows for the attachment of multiple fluorescein (B123965) labels to a single protein molecule.
Kinetic and Thermodynamic Considerations in Conjugation Optimization for Research
Optimizing the conjugation of this compound in a research setting requires careful consideration of both kinetic and thermodynamic factors to achieve the desired degree of labeling and maintain the biomolecule's function.
The kinetics of the reaction are significantly influenced by pH. The primary amine nucleophile must be unprotonated to be reactive. lumiprobe.com At physiological or slightly alkaline pH (7.2-9), a sufficient concentration of unprotonated amines is available to react with the NHS ester. thermofisher.comthermofisher.com However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. thermofisher.comthermofisher.com The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.comthermofisher.com This necessitates a balance to maximize the rate of conjugation while minimizing the rate of hydrolysis.
Factors Influencing Conjugation Efficiency and Specificity
Several key factors must be controlled to ensure efficient and specific labeling of biomolecules with this compound.
| Factor | Optimal Condition/Consideration | Rationale |
| pH | pH 7.2–9, optimally 8.3–8.5 thermofisher.comlumiprobe.com | Balances the need for deprotonated primary amines for nucleophilic attack with the competing hydrolysis of the NHS ester, which is accelerated at higher pH. thermofisher.comlumiprobe.com |
| Solvent | Aqueous buffer; DMSO or DMF for initial dissolution thermofisher.comlumiprobe.com | The reaction is typically performed in an aqueous buffer. rsc.org If the NHS ester has poor water solubility, it can be first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). thermofisher.comlumiprobe.com High-quality, amine-free DMF should be used to prevent reaction with the NHS ester. lumiprobe.com |
| Stoichiometry | Molar excess of NHS ester (e.g., 8 to 20-fold) thermofisher.comlumiprobe.com | The ratio of this compound to the biomolecule is a critical parameter to control the degree of labeling. thermofisher.com A molar excess of the labeling reagent is typically used to drive the reaction to the desired level of modification. thermofisher.comlumiprobe.com |
| Reaction Time & Temperature | 30-60 minutes at room temperature or 2 hours on ice broadpharm.com | These parameters are adjusted to control the extent of the reaction and minimize potential degradation of the biomolecule. |
| Protein Concentration | 1-10 mg/mL thermofisher.comlumiprobe.com | Higher protein concentrations favor the conjugation reaction over the hydrolysis of the NHS ester. thermofisher.comthermofisher.com |
Strategies for Minimizing Non-Specific Interactions in Labeling Protocols
Minimizing non-specific interactions is crucial for obtaining a well-defined and functional conjugate. Several strategies can be employed during the labeling protocol.
One primary consideration is the choice of buffer. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester chemistry as they will compete with the target biomolecule for reaction with the ester. thermofisher.comthermofisher.com Therefore, amine-free buffers like phosphate, borate (B1201080), or carbonate are recommended. thermofisher.comthermofisher.comlumiprobe.com
Purification of the final conjugate is another essential step. Methods like dialysis or gel filtration are commonly used to remove unreacted this compound and the N-hydroxysuccinimide byproduct. thermofisher.comthermofisher.com This ensures that the final product is free of contaminants that could interfere with downstream applications.
Furthermore, while NHS esters are highly reactive towards primary amines, some reactivity with other nucleophilic residues like cysteine and tyrosine can occur, though the resulting linkages are generally less stable. rsc.org Careful control of reaction conditions, particularly pH, can help to favor the desired amine-specific reaction.
Finally, the inherent properties of the PEG linker in this compound can help to reduce non-specific interactions of the final conjugate. PEG is known for its ability to reduce aggregation and non-specific binding to surfaces. nih.gov
Applications in Contemporary Biomedical Research Methodologies
Protein and Peptide Labeling for Biochemical and Cell Biological Studies
The ability to label proteins and peptides with fluorescent tags is fundamental to understanding their function and behavior in biological systems. Fluorescein-PEG6-NHS ester is particularly well-suited for this purpose due to its high reactivity with primary amines, which are commonly found on the surface of proteins, specifically on lysine (B10760008) residues and the N-terminus. thermofisher.com
Antibody Conjugation for Immunofluorescence and Western Blotting Research
One of the most widespread applications of this compound is in the labeling of antibodies. Labeled antibodies are essential reagents in techniques like immunofluorescence and western blotting, which are used to detect and visualize specific proteins (antigens) within cells, tissues, or protein mixtures. lifesciences.vn
In immunofluorescence, antibodies conjugated with fluorescein (B123965) allow researchers to pinpoint the location of a target protein within a cell. When the labeled antibody binds to its specific antigen, the fluorescein tag emits a bright green light under a fluorescence microscope, revealing the protein's distribution and expression levels. Similarly, in western blotting, a technique used to separate and identify proteins, fluorescein-labeled antibodies can be used to detect specific protein bands on a membrane, providing information about the protein's size and abundance. lifesciences.vn The use of NHS esters for antibody conjugation is a well-established method, though it can sometimes lead to non-specific labeling if not carefully controlled. nih.gov
| Application | Technique | Purpose |
| Protein Localization | Immunofluorescence | Visualize the distribution of specific proteins within cells. |
| Protein Detection | Western Blotting | Identify and quantify specific proteins in a sample. lifesciences.vn |
Enzyme Labeling for Activity Profiling and Biosensor Development
This compound is also utilized to label enzymes for various research purposes, including the study of their activity and the development of biosensors. axispharm.com By attaching a fluorescent tag to an enzyme, researchers can monitor its activity in real-time. For instance, changes in the fluorescence signal can indicate enzymatic cleavage of a substrate or conformational changes in the enzyme itself. researchgate.net
This principle is also applied in the development of fluorescent biosensors. axispharm.com A biosensor is a device that uses a biological component, such as an enzyme, to detect a specific chemical substance. By labeling an enzyme with a fluorophore like fluorescein, a biosensor can be created that produces a fluorescent signal in the presence of its target molecule. uni-regensburg.de The PEG linker in this compound can be particularly advantageous in these applications, as it helps to maintain the enzyme's stability and function while also improving the sensitivity of the biosensor. axispharm.comresearchgate.net
Receptor-Ligand Binding Studies with Labeled Peptides
Understanding how receptors and their corresponding ligands interact is crucial in many areas of biology and medicine. Fluorescently labeled peptides, created using reagents like this compound, are valuable tools for these studies. By tagging a peptide ligand with fluorescein, researchers can directly visualize and quantify its binding to a receptor on the surface of a cell or in a solution. lifetein.com
These labeled peptides can be used in a variety of assays to determine binding affinity, specificity, and kinetics. For example, in fluorescence resonance energy transfer (FRET)-based assays, a fluorescein-labeled peptide can act as a donor or acceptor to another fluorophore, allowing for the sensitive detection of binding events. lifetein.com The length and flexibility of the PEG6 spacer can be important in these studies, as it can influence the binding affinity of the labeled peptide to its receptor. acs.org
Site-Specific Protein Labeling Strategies with Modified NHS Esters
While traditional NHS ester labeling targets all available primary amines on a protein, which can sometimes be non-specific, researchers have developed strategies for more controlled, site-specific labeling. nih.gov Although NHS esters themselves are not inherently site-specific, they can be used in combination with other techniques to achieve greater precision. nih.gov
One such strategy involves engineering a protein to have a unique, highly reactive N-terminal cysteine residue. The NHS ester can then be chemically converted into a thioester that will selectively react with this N-terminal cysteine, resulting in a protein that is labeled at a single, defined location. nih.gov This approach allows for the creation of homogeneously labeled proteins with a precise stoichiometry, which is advantageous for a wide range of biochemical and biophysical studies. nih.gov
Nucleic Acid Functionalization for Molecular Probes
In addition to proteins, this compound can be used to label nucleic acids, such as DNA and RNA, to create fluorescent molecular probes. These probes are essential for a variety of molecular biology techniques.
Oligonucleotide Labeling for Hybridization Assays and Molecular Beacons
Fluorescein is a popular choice for labeling oligonucleotides, which are short, single-stranded DNA or RNA molecules. cambio.co.uk Fluorescein-labeled oligonucleotides can be used as probes in hybridization assays, such as fluorescence in situ hybridization (FISH), to detect specific DNA or RNA sequences within a cell or tissue sample. The probe binds to its complementary target sequence, and the attached fluorescein provides a fluorescent signal that allows for visualization and detection.
Another application of labeled oligonucleotides is in the construction of molecular beacons. These are specially designed probes that only fluoresce when they bind to their target sequence. In its unbound state, the molecular beacon forms a hairpin structure that brings the fluorescein dye into close proximity with a quencher molecule, which suppresses its fluorescence. When the probe hybridizes to its target, it undergoes a conformational change that separates the dye and the quencher, resulting in a significant increase in fluorescence. This "on/off" signaling mechanism makes molecular beacons highly specific and sensitive probes for nucleic acid detection.
Aptamer Conjugation for Target Detection and Delivery Research
Aptamers, which are single-stranded DNA or RNA oligonucleotides capable of folding into specific three-dimensional structures, serve as synthetic alternatives to antibodies for molecular recognition. nih.govcore.ac.uk Their chemical synthesis allows for the straightforward and site-specific incorporation of modifications, such as fluorescent labels and linkers like polyethylene (B3416737) glycol (PEG). researchgate.net The N-hydroxysuccinimide (NHS) ester functional group on this compound provides a common and effective method for covalently attaching the fluorescein label to aptamers that have been modified to include a primary amine group. researchgate.netglenresearch.com This conjugation is achieved through the reaction between the NHS ester and the amine, forming a stable amide bond. glenresearch.com
This labeling strategy is instrumental in developing aptamer-based probes for research, diagnostics, and therapeutic applications. nih.gov For instance, fluorescently labeled aptamers have been developed to detect and inhibit viral proteins, such as the HIV-1 reverse transcriptase. nih.gov In one study, a fluorescein isothiocyanate (FITC)-conjugated aptamer specific to the HIV-1 envelope glycoprotein (B1211001) gp120 was successfully generated. This fluorescent aptamer demonstrated its utility in detecting the target protein in various assay formats, including flow cytometry, highlighting the potential of such conjugates as low-cost reagents in viral research. nih.gov The conjugation of the fluorescent dye to the aptamer was shown not to alter the aptamer's structure or its binding affinity and specificity for its target. nih.gov
Table 1: Research Findings on FITC-Aptamer Conjugate for HIV-1 gp120 Detection
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Conjugation Efficiency | The CSIR1.1 aptamer was efficiently conjugated to FITC, resulting in a 24-fold increase in fluorescence emission compared to baseline. | Demonstrates a successful and efficient method for creating fluorescent aptamer probes. | nih.gov |
| Target Binding | The FITC-conjugated aptamer retained its ability to specifically bind to the HIV-1 gp120 protein. | Confirms that the labeling process does not compromise the aptamer's function. | nih.gov |
| Assay Performance | The fluorescent aptamer performed effectively in detecting gp120 in flow cytometry and HIV capture assays. | Validates the use of the conjugate as a detection reagent in common laboratory techniques. | nih.gov |
| Comparison to Antibodies | The aptamer-based system was suggested as a potentially more viable and lower-cost alternative to antibody-based detection systems. | Highlights the practical advantages of using aptamer-based reagents in research and diagnostics. | nih.gov |
Cellular and Subcellular Component Labeling for Imaging Research (In Vitro/Ex Vivo)
This compound is a valuable tool for labeling cellular and subcellular components for imaging studies conducted outside of a living organism (in vitro and ex vivo). The core of its utility lies in the reactivity of the NHS ester group, which readily forms covalent amide bonds with primary amines, such as the lysine residues found on the surface of proteins. nih.govthermofisher.com This reaction provides a straightforward method for fluorescently tagging a wide array of biological molecules.
Cell Surface Receptor Visualization and Dynamics
The ability to visualize proteins on the plasma membrane is crucial for understanding cellular communication and function. The use of NHS-ester-based fluorescent dyes allows for the rapid and uniform labeling of proteins on the surface of live mammalian cells. nih.gov This pan-membrane-protein labeling approach can achieve high-density labeling within minutes, providing a comprehensive view of the cell surface. nih.gov
This technique has been used to capture previously elusive details of membrane topology and interactions between cells. nih.gov By labeling the entire complement of surface proteins, researchers can observe dynamic processes such as the transient accumulation of membrane proteins at cell-to-cell contacts and the migration patterns of cells. nih.gov The stability of the covalent bond ensures that the fluorescent signal remains associated with the cell surface, enabling extended imaging studies of receptor and membrane dynamics. nih.gov
| Application | Visualization of membrane topology, cell-cell interactions, and protein distribution. | Facilitates the study of complex cellular behaviors and communication. | nih.gov |
Intracellular Organelle and Protein Tracking Studies (e.g., after permeabilization)
While this compound is highly effective for labeling cell surface molecules, its access to the intracellular environment is limited by the plasma membrane. The hydrophilic PEG6 spacer enhances water solubility but does not facilitate passive diffusion across the cell membrane. Therefore, to label intracellular organelles and proteins, the cell membrane must first be permeabilized.
Once the cell is permeabilized using common laboratory techniques, the this compound can enter the cell and react with primary amines on intracellular proteins and other molecules. This enables researchers to fluorescently tag and track the localization and dynamics of specific organelles or protein populations within the fixed and permeabilized cell. This method is employed in techniques like immunofluorescence assays to visualize the distribution of target proteins.
Table 3: Considerations for Intracellular Labeling with this compound
| Consideration | Detail | Rationale | Reference |
|---|---|---|---|
| Cell Permeability | The compound does not readily penetrate the cell membrane. | The PEG6 spacer improves solubility but not membrane translocation. Permeabilization is required. | |
| Labeling Target | Reacts with primary amines on intracellular proteins and other biomolecules. | Allows for general or targeted labeling of intracellular components post-permeabilization. | |
| Experimental Controls | Use of a non-targeting NHS-fluorescein conjugate is recommended. | Helps to distinguish between specific labeling and non-specific background signals. |
| Photobleaching | Fluorescein is susceptible to photobleaching. | Use of antifade reagents or oxygen-scavenging buffers is recommended to preserve the fluorescent signal during imaging. | |
Flow Cytometry Applications in Cell Population Analysis
Flow cytometry is a powerful technique that relies on fluorescently labeled cells to analyze large, heterogeneous cell populations. this compound is used as a labeling reagent in this context by conjugating it to antibodies or other proteins that target specific cell markers. axispharm.commedkoo.com The NHS ester group reacts with primary amines on the antibody or protein, creating a fluorescent probe. axispharm.com
These fluorescent probes can be used to label either cell surface or intracellular molecules. When a population of cells is passed through the flow cytometer, the instrument's lasers excite the fluorescein, and detectors measure the resulting fluorescence from each individual cell. This allows for the rapid quantification and characterization of different cell subpopulations based on the presence and abundance of the targeted markers. This method is widely used in fields like immunology for sorting immune cell types and in cancer research for identifying tumor cells. For example, a fluorescein-conjugated aptamer was used in flow cytometry to detect the HIV-1 protein gp120. nih.gov
Table 4: Applications of Fluorescein-Labeled Probes in Flow Cytometry
| Application Area | Example Use Case | Purpose | Reference |
|---|---|---|---|
| Immunology | Labeling antibodies to detect specific surface antigens on lymphocytes. | To identify, quantify, and sort different immune cell subsets (e.g., T-cells, B-cells). | |
| Cancer Research | Characterizing tumor cells based on the expression of cancer-specific markers. | To analyze tumor heterogeneity and identify cancer stem cell populations. | |
| Virology | Using a labeled aptamer to detect viral glycoproteins on infected cells. | To identify and quantify infected cells within a larger population. | nih.gov |
| Cell Biology | Analyzing cell populations based on the expression of intracellular proteins. | To study cell cycle status, apoptosis, or the expression of specific functional proteins after cell permeabilization. | |
Confocal and Super-Resolution Microscopy for Biological Insights
The fluorescein fluorophore, with its excitation maximum around 494 nm, is well-suited for excitation by the common 488 nm argon-ion laser line used in confocal laser scanning microscopy. This makes this compound a popular choice for labeling proteins and other molecules for high-resolution imaging. Confocal microscopy allows for the optical sectioning of thick specimens, reducing out-of-focus light and improving image clarity, which is essential for visualizing the precise location of labeled molecules within cells. nih.gov
Beyond the diffraction limit of conventional microscopy, the high-density labeling achievable with NHS esters has enabled the use of super-resolution microscopy (SRM) techniques. nih.gov Methods like dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion) microscopy can bypass the traditional resolution limit, allowing for the visualization of subcellular structures with unprecedented detail. nih.govrndsystems.com High-density pan-membrane-protein labeling, for instance, provides the enhanced signal necessary to resolve fine membrane structures like microvilli and tunneling nanotubes, which are often difficult to visualize with standard microscopy. nih.gov
Table 5: Comparison of Microscopy Techniques Using Fluorescein-Labeled Probes
| Technique | Principle | Advantages for Fluorescein Probes | Typical Application | Reference |
|---|---|---|---|---|
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, creating clear optical sections. | Good compatibility with the 488 nm laser line; effective for 3D localization of labeled proteins and organelles. | Visualizing protein distribution in cells and tissues. | nih.gov |
| Super-Resolution Microscopy (e.g., dSTORM, STED) | Overcomes the diffraction limit of light to achieve higher resolution imaging. | High labeling density from NHS esters provides sufficient signal for resolving nanoscale structures. | Imaging fine membrane topology, cell-cell interaction sites, and cytoskeletal components. | nih.govrndsystems.com |
Nanomaterial and Surface Functionalization for Advanced Research Tools
The functionalization of nanomaterials with fluorescent probes is a key strategy in the development of advanced tools for biomedical research. This compound can be used to modify the surface of nanoparticles, such as silica (B1680970) nanoparticles, to create highly fluorescent and biocompatible probes. google.com The process often involves first introducing amine groups onto the nanoparticle surface, which can then react with the NHS ester of the fluorescein-PEG conjugate to form a stable covalent linkage. google.commdpi.com
This approach allows for the creation of ultrasmall (<10 nm) PEGylated fluorescent silica nanoparticles. google.com The PEG linker enhances the water solubility and biocompatibility of the nanoparticles, while the fluorescein provides a bright, stable fluorescent signal for imaging and detection. google.com These functionalized nanoparticles can be further modified with targeting ligands, such as aptamers or antibodies, to direct them to specific cells or tissues. google.commdpi.com Such multifunctional nanoparticles are being developed for a range of applications, including fluorescence detection, specific cell targeting, and drug delivery, integrating multiple properties into a single nanoscale platform. google.com
Table 6: Properties and Applications of Fluorescein-Functionalized Nanoparticles
| Property | Description | Advantage in Research | Reference |
|---|---|---|---|
| Core Material | Silica is often used due to its inertness and biocompatibility. | Provides a stable and non-toxic scaffold for functionalization. | google.com |
| Surface Chemistry | Amine-functionalized surface reacts with this compound. | Allows for controlled, covalent attachment of the fluorescent PEGylated probe. | google.commdpi.com |
| PEGylation | The PEG6 linker provides a hydrophilic and flexible spacer. | Improves aqueous solubility, reduces non-specific binding, and enhances biocompatibility. | google.com |
| Fluorescence | Covalently attached fluorescein provides a strong and stable optical signal. | Enables sensitive detection and imaging in various biological assays. | google.com |
| Applications | Used in cell targeting, bioimaging, lateral flow immunoassays, and as platforms for drug delivery. | Creates versatile and advanced tools for diagnostics and therapeutic research. | google.commdpi.com |
Quantum Dot and Nanoparticle Surface Modification for Imaging Probes
This compound plays a crucial role in the surface modification of quantum dots (QDs) and other nanoparticles to create highly sensitive fluorescent imaging probes. nih.gov The NHS ester functionality allows for the covalent conjugation of the molecule to the surface of nanoparticles that have been functionalized with primary amine groups. axispharm.com This process coats the nanoparticle with a hydrophilic PEG layer, which improves its biocompatibility and stability in biological environments. medkoo.com The attached fluorescein provides a strong and stable fluorescent signal, essential for high-quality imaging.
These modified nanoparticles are utilized in various imaging applications, including cancer research, where they can help visualize tumor microenvironments and monitor the proliferation of cancer cells. nih.gov The large surface area of nanoparticles provides a platform for creating multifunctional probes by integrating other imaging modalities or therapeutic agents. nih.gov
Table 1: Characteristics of this compound in Nanoparticle Imaging Probes
| Feature | Description | Reference |
| Functionality | Covalently attaches to amine-functionalized nanoparticle surfaces. | axispharm.com |
| Biocompatibility | The PEG6 spacer enhances water solubility and reduces non-specific protein binding. | medkoo.com |
| Fluorescence | Provides a bright and photostable green fluorescent signal for imaging. | |
| Applications | Used to create probes for in vivo tumor imaging and tracking cellular processes. | nih.gov |
Biosensor Surface Derivatization for Analytical Detection
In the field of biosensors, this compound is employed to functionalize sensor surfaces for the detection of specific analytes. The NHS ester group readily reacts with amine-modified surfaces, such as those on glass slides or gold nanoparticles used in surface plasmon resonance (SPR), creating a stable, covalently bound layer. nih.govresearchgate.net This process, known as derivatization, introduces the fluorescent properties of fluorescein to the sensor surface.
The PEG spacer in the molecule serves a dual purpose: it extends the fluorescein moiety away from the surface to minimize quenching and steric hindrance, and it creates a hydrophilic, anti-fouling layer that reduces the non-specific adsorption of proteins and other biomolecules. researchgate.net This reduction in non-specific binding is critical for achieving a high signal-to-noise ratio and ensuring the accurate detection of the target analyte. researchgate.net Researchers have demonstrated that PEG linkers can be used to create surfaces with specific recognition capabilities, for instance by attaching them to proteins or antibodies that will then bind to a target molecule.
Table 2: Role of this compound in Biosensor Development
| Parameter | Function | Impact on Biosensor Performance | Reference |
| NHS Ester | Covalent attachment to amine-functionalized sensor surfaces. | Ensures stable and robust sensor functionalization. | nih.gov |
| PEG6 Spacer | Reduces steric hindrance and non-specific binding. | Improves signal-to-noise ratio and sensor specificity. | researchgate.net |
| Fluorescein | Provides a detectable fluorescent signal. | Enables sensitive detection of binding events. |
Polymer and Hydrogel Functionalization in Biomaterials Research
This compound is instrumental in the functionalization of polymers and hydrogels for applications in biomaterials and tissue engineering. nih.gov The NHS ester allows for the straightforward incorporation of the fluorescent tag into polymer backbones or hydrogel networks that contain primary amine groups. tissueeng.net This is particularly useful for creating materials with trackable and visualizable properties.
Poly(ethylene glycol) (PEG)-based hydrogels are widely used in regenerative medicine due to their biocompatibility and tunable properties. nih.gov By incorporating this compound, researchers can create fluorescently labeled hydrogels. This allows for the in-situ tracking of the hydrogel's degradation, the visualization of its integration with surrounding tissues, or the monitoring of cell-material interactions. researchgate.net For example, fluorescently labeled hydrogels can be used to study the spatial distribution and viability of encapsulated cells. tissueeng.net Furthermore, the ability to pattern fluorescent domains within a hydrogel opens up possibilities for creating complex, multifunctional biomaterials. researchgate.net
In a recent study, a related compound, TCO-PEG6-NHS ester, was used to functionalize bovine serum albumin (BSA) to create neoglycoproteins, demonstrating the versatility of such linkers in modifying biological macromolecules. nih.gov
Table 3: Applications in Polymer and Hydrogel Functionalization
| Application Area | Role of this compound | Research Finding | Reference |
| Hydrogel Tracking | Covalently labels hydrogel matrix for visualization. | Enables monitoring of hydrogel degradation and cell encapsulation. | tissueeng.netresearchgate.net |
| Biomaterial Imaging | Provides fluorescence for imaging cell-material interactions. | Allows for spatial analysis of cell behavior within the biomaterial. | nih.gov |
| Protein Modification | Functionalizes proteins for incorporation into biomaterials. | A similar PEG6-NHS ester linker was used to modify BSA. | nih.gov |
Integration in Proteolysis-Targeting Chimeras (PROTACs) Research
This compound has emerged as a valuable tool in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are novel therapeutic molecules designed to selectively degrade target proteins within cells by hijacking the ubiquitin-proteasome system. They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com
In PROTAC research, this compound serves as a fluorescent tag that can be incorporated into the PROTAC molecule. medchemexpress.commedchemexpress.com The NHS ester allows for its conjugation to a suitable point on the PROTAC structure, typically by reacting with a primary amine. The attached fluorescein label enables researchers to track the PROTAC's cellular uptake, distribution, and engagement with its target protein using fluorescence-based techniques like fluorescence microscopy and flow cytometry. The PEG6 linker enhances the solubility and cell permeability of the resulting fluorescently-labeled PROTAC.
This fluorescent labeling strategy is crucial for validating the mechanism of action of new PROTACs and for optimizing their design for improved efficacy. A 2024 study highlighted the use of a similar bifunctional compound, Fluorescein-PEG6-bis-NHS ester, in the synthesis of PROTACs targeting oncogenic proteins.
Spectroscopic and Imaging Characterization of Fluorescein Conjugates in Research
Fluorescence Spectroscopy for Conjugate Photophysical Properties
Fluorescence spectroscopy is fundamental for characterizing the basic photophysical properties of fluorescein (B123965) conjugates. Fluorescein is well-regarded for its high fluorescence quantum yield and strong light absorption. researchgate.netinstras.com However, its spectral characteristics are highly sensitive to the local environment, including pH, solvent polarity, and conjugation to a macromolecule. instras.comelspub.com
The photophysical properties of fluorescein are pH-dependent, as the molecule can exist in several forms (dianion, monoanion, neutral) with distinct absorbance and fluorescence spectra. elspub.com The dianionic form, prevalent in alkaline conditions (pH > 7), exhibits the strongest fluorescence, while the signal is significantly reduced in more acidic environments. elspub.comejournal.by The typical excitation and emission maxima for fluorescein are approximately 494 nm and 518 nm, respectively. fishersci.no
When conjugated to a protein, the quantum yield of fluorescein may decrease. ejournal.by The hydrophilic PEG6 spacer in Fluorescein-PEG6-NHS ester helps to increase the solubility of the conjugate in aqueous media and provides spatial separation between the dye and the labeled molecule, which can help mitigate quenching effects and reduce steric hindrance during binding. broadpharm.commedkoo.com
| Property | Typical Value/Characteristic | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~494 nm | fishersci.no |
| Emission Maximum (λem) | ~518 nm | fishersci.no |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ at ~494 nm | instras.com |
| Fluorescence Quantum Yield (Φ) | High (~0.92 in basic aqueous solution) | researchgate.net |
| Environmental Sensitivity | Fluorescence is pH-dependent; maximal in alkaline conditions. | elspub.comejournal.by |
Quantitative Analysis of Labeling Efficiency and Dye-to-Protein Ratio
A critical step after conjugation is to determine the labeling efficiency, commonly expressed as the dye-to-protein (D/P) or fluorophore-to-protein (F/P) ratio. thermofisher.com This ratio represents the average number of fluorescein molecules attached to each protein molecule and is crucial for standardizing experiments and ensuring optimal performance. thermofisher.comnih.gov Over-labeling can lead to fluorescence quenching and potential loss of the protein's biological activity, while under-labeling results in a weak signal. thermofisher.com
The D/P ratio is typically calculated using absorption spectroscopy. atto-tec.com This involves measuring the absorbance of the purified conjugate solution at two wavelengths:
~280 nm: The absorbance maximum for most proteins (due to tryptophan and tyrosine residues).
~494 nm: The absorbance maximum for the fluorescein dye. sigmaaldrich.com
Since the fluorescein dye also absorbs light at 280 nm, a correction factor is required to accurately determine the protein concentration. thermofisher.comsigmaaldrich.com The general formula to calculate the D/P ratio is derived from the Beer-Lambert law.
| Step | Description | Formula | Reference |
|---|---|---|---|
| 1 | Measure absorbance of the conjugate at 280 nm (A₂₈₀) and the dye's max absorbance, ~494 nm (Aₘₐₓ). | - | thermofisher.com |
| 2 | Calculate the molar concentration of the dye. | [Dye] = Aₘₐₓ / (ε_Dye × path length) | atto-tec.com |
| 3 | Calculate the corrected absorbance of the protein at 280 nm. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at Aₘₐₓ. For fluorescein, this is often ~0.35. | A_Protein = A₂₈₀ - (Aₘₐₓ × CF) | sigmaaldrich.com |
| 4 | Calculate the molar concentration of the protein. | [Protein] = A_Protein / (ε_Protein × path length) | thermofisher.com |
| 5 | Calculate the final D/P ratio. | D/P Ratio = [Dye] / [Protein] | thermofisher.com |
ε_Dye and ε_Protein are the molar extinction coefficients for the dye and protein, respectively.
The optimal D/P ratio is application-dependent. For many applications using fluorescein, a D/P ratio of 4-9 is suggested, while for some antibody applications, a lower ratio of 0.3-1.0 may be optimal to avoid high background. sigmaaldrich.combroadpharm.com
Advanced Fluorescence Microscopy Techniques (e.g., FRET, Live-Cell Imaging)
This compound conjugates are valuable probes for advanced fluorescence microscopy, enabling the visualization of dynamic processes within living cells. thermofisher.comabcam.com
Live-Cell Imaging: This technique allows for the observation of cellular processes in real-time, preserving the native state and function of the cells. thermofisher.comthermofisher.com Fluorescein-labeled proteins or antibodies, prepared using the NHS ester, can be introduced into live cells to track protein localization, movement, and interactions. nih.gov The pH sensitivity of fluorescein can be harnessed as an advantage; for example, pHrodo dyes, which are structurally similar to fluorescein, are used as specific sensors for endocytosis and lysosomal activity, as their fluorescence dramatically increases in the acidic environment of these organelles. thermofisher.comfrontiersin.org
Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring molecular proximity on the scale of 1-10 nanometers. nih.gov It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. elspub.comnih.gov This process is highly dependent on the distance and orientation between the donor and acceptor pair. nih.gov Fluorescein can serve as a FRET donor for red-emitting dyes (like Rhodamine or Cyanine dyes) or as an acceptor for blue-emitting dyes. nih.govlumiprobe.com By labeling two interacting proteins with a FRET pair, researchers can study dynamic events such as receptor dimerization, protein-protein interactions, and conformational changes in living cells. nih.govceltarys.compnas.org The PEG6 linker on the fluorescein conjugate can provide flexibility and reduce the risk of the fluorophore interfering with the biological interaction being studied.
Flow Cytometric Analysis for Labeled Cell Populations
Flow cytometry is a high-throughput technique used to rapidly analyze and sort cells in a suspension. micro.org.aubio-rad-antibodies.com Cells are labeled with fluorescent probes, typically conjugated to antibodies that recognize specific cell surface or intracellular markers. abcam.co.jpmiltenyibiotec.com As each cell passes through a laser beam, the attached fluorophores are excited, and the emitted light is detected, allowing for the quantification of cell populations based on fluorescence intensity. micro.org.auabcam.co.jp
Fluorescein, often in the form of Fluorescein isothiocyanate (FITC) or an NHS ester derivative, is one of the most common fluorophores used in flow cytometry. fishersci.nonews-medical.net It is typically excited by a 488 nm blue laser and its emission is collected in the green fluorescence channel (often designated FL1). news-medical.net
Using an antibody labeled with this compound, researchers can perform immunophenotyping to identify and count specific cell types within a heterogeneous population, such as distinguishing different types of lymphocytes in a blood sample. micro.org.aumiltenyibiotec.com This method is widely applied in immunology, cancer research, and clinical diagnostics to analyze cell cycles, viability, and the expression of key biomarkers. micro.org.au
Challenges and Future Directions in Fluorescein Peg6 Nhs Ester Research
Optimization of Conjugation for Specific Research Applications
The conjugation of Fluorescein-PEG6-NHS ester to biomolecules is a critical step that can significantly impact the outcome of an experiment. The efficiency of this reaction is influenced by several factors, including pH, buffer composition, and the molar ratio of the dye to the target molecule.
The reaction between the NHS ester and a primary amine is highly pH-dependent. lumiprobe.com An optimal pH range of 7-9 is generally recommended, with pH 8.3-8.5 often cited as ideal for labeling proteins. lumiprobe.comthermofisher.com At lower pH values, the primary amine groups are protonated, rendering them unreactive. Conversely, at higher pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency. thermofisher.com
The choice of buffer is also crucial. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com Phosphate-based buffers, HEPES, and carbonate/bicarbonate buffers are suitable alternatives. thermofisher.com The concentration of the protein in the reaction mixture also plays a role; higher protein concentrations favor the desired acylation reaction over hydrolysis. thermofisher.com
The degree of labeling (DOL), or the number of fluorescein (B123965) molecules attached to a single target molecule, can be controlled by adjusting the molar ratio of this compound to the biomolecule. thermofisher.com While a higher DOL can increase the fluorescence signal, over-labeling can lead to self-quenching of the fluorophores and potentially interfere with the biological activity of the labeled molecule. researchgate.net Therefore, optimizing the DOL is essential for achieving the desired balance between signal intensity and functional integrity. For instance, a 15- to 20-fold molar excess of NHS-fluorescein is often optimal for antibody labeling. thermofisher.com
Table 1: Key Parameters for Optimizing this compound Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester stability. lumiprobe.comthermofisher.com |
| Buffer | Amine-free (e.g., Phosphate, Borate (B1201080), HEPES) | Prevents competition for the NHS ester. thermofisher.com |
| Molar Ratio | Varies by application; typically 10-20 fold excess for antibodies | Controls the degree of labeling to avoid quenching and maintain protein function. thermofisher.comresearchgate.net |
| Solvent | DMSO or DMF for initial dye dissolution | Facilitates handling of the often poorly water-soluble NHS ester. lumiprobe.com |
Development of Multiplexed Labeling Strategies
The ability to simultaneously detect multiple targets within a single sample, known as multiplexing, is a significant goal in many areas of biological research. Developing strategies to incorporate this compound into multiplexed assays presents both opportunities and challenges.
One approach to multiplexing involves using multiple fluorophores with distinct excitation and emission spectra. pnas.org In this context, this compound can serve as one color in a multi-color panel. However, spectral overlap between different dyes can be a significant issue, requiring careful selection of fluorophores and the use of spectral unmixing algorithms.
Another strategy involves creating unique fluorescence profiles by labeling cells with different combinations and concentrations of various dyes. aai.org This "dye-labeling strategy" allows for the generation of a large number of distinguishable cell populations for tracking and analysis. aai.org
CRISPR-based imaging techniques also offer a platform for multiplexed labeling. By labeling single-guide RNAs (sgRNAs) with different chemical fluorophores, researchers can visualize multiple genomic loci simultaneously. chinesechemsoc.org This method has the potential to be expanded by using a wider variety of colored fluorescent compounds. chinesechemsoc.org
Förster Resonance Energy Transfer (FRET) offers another avenue for multiplexing. By using a single donor fluorophore to excite multiple acceptor fluorophores, a single excitation wavelength can generate a variety of emission colors. pnas.org This has been successfully applied in DNA sequencing and could be adapted for cellular imaging. pnas.org
Integration with Novel Analytical and Imaging Platforms
The utility of this compound is greatly enhanced when integrated with advanced analytical and imaging technologies. These platforms offer increased sensitivity, resolution, and throughput, enabling more sophisticated biological investigations.
Flow Cytometry: Fluorescently labeled antibodies are a cornerstone of flow cytometry, allowing for the identification and quantification of specific cell populations. scbt.com The brightness and specificity of this compound conjugates are critical for resolving cell populations, especially those with low antigen expression.
Fluorescence Microscopy: From widefield to confocal and super-resolution techniques, fluorescence microscopy relies on bright and stable fluorophores. scbt.com Fluorescein-labeled probes allow for the visualization of subcellular structures and dynamic cellular processes. mdpi.com However, the photobleaching of fluorescein can be a limiting factor in long-term imaging experiments.
High-Throughput Screening (HTS): HTS platforms often utilize fluorescence-based assays to rapidly screen large libraries of compounds. The robust and reliable signal from fluorescein-based probes is essential for the automation and miniaturization inherent in HTS.
Single-Molecule Imaging: Techniques that allow for the detection of single molecules provide unprecedented insights into biological mechanisms. While powerful, these methods require exceptionally bright and photostable fluorophores to overcome the low signal-to-noise ratio. nih.gov Protein-induced fluorescence enhancement (PIFE) is an emerging single-molecule technique that circumvents the need for direct protein labeling and is sensitive to very short distances. pnas.org
Table 2: Integration of this compound with Analytical Platforms
| Platform | Application of this compound | Key Considerations |
| Flow Cytometry | Cell surface and intracellular protein detection. scbt.com | Brightness, spectral overlap, compensation. |
| Fluorescence Microscopy | Imaging of fixed and live cells. scbt.commdpi.com | Photostability, quantum yield, resolution. |
| High-Throughput Screening | Fluorescence-based assays for drug discovery. | Signal stability, low background. |
| Single-Molecule Imaging | Tracking of individual biomolecules. nih.gov | High brightness, photostability. nih.gov |
Exploration of Enhanced Photostability and Environmental Robustness for Fluorescein Probes
A significant limitation of fluorescein and its derivatives is their susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to light. nih.govbohrium.com This can be a major constraint for applications requiring long-term or high-intensity illumination, such as time-lapse microscopy and single-molecule studies.
Several strategies are being explored to enhance the photostability of fluorescein-based probes:
Chemical Modification: Derivatives of fluorescein have been synthesized to improve their photostability and solubility. thermofisher.com For example, the introduction of specific substituents can increase the hydrophilicity and reduce the tendency for aggregation, which can lead to quenching. google.com Thiolation has also been shown to significantly increase the photobleaching lifetime of other organic dyes. nih.gov
Protective Agents: The addition of antifade reagents to the imaging medium is a common practice to reduce photobleaching. These agents work by scavenging reactive oxygen species that are a primary cause of fluorophore degradation.
Lanthanide Ions: The presence of certain lanthanide ions has been shown to improve the photostability of fluorescein through a process of energy transfer-based triplet state quenching. researchgate.net
Quantum Dots: While not a direct modification of fluorescein, quantum dots represent an alternative class of fluorophores with exceptional photostability. thermofisher.com Their use in conjunction with or as a replacement for traditional organic dyes is an active area of research. thermofisher.com
AI-Driven Design: Artificial intelligence, particularly deep learning and generative models, is emerging as a powerful tool to predict and design novel fluorescent probes with enhanced photostability. rsc.org By learning the relationship between molecular structure and photophysical properties, AI can accelerate the development of more robust fluorophores. rsc.org
The environmental sensitivity of fluorescein's fluorescence, particularly its pH dependence, can be both an advantage and a challenge. nih.gov While this property is exploited for pH sensing, it can also lead to signal variability in environments with fluctuating pH. nih.gov Research is ongoing to develop fluorescein derivatives with pKa values tailored to specific biological applications, thereby optimizing their performance and minimizing environmental effects. nih.gov
Q & A
Basic: What are the optimal reaction conditions for conjugating Fluorescein-PEG6-NHS ester to proteins?
Answer:
this compound reacts with primary amines (e.g., lysine residues) under slightly alkaline conditions (pH 8.0–9.0) in a buffer such as PBS or bicarbonate. Key parameters:
- Molar ratio : A 5–10-fold molar excess of this compound over the target protein ensures efficient labeling .
- Reaction time : 1–2 hours at 4°C or room temperature, depending on protein stability .
- Purification : Remove unreacted dye via dialysis, gel filtration, or centrifugal filters. Confirm labeling efficiency using UV-Vis spectroscopy (absorbance at 494 nm for fluorescein) .
Basic: How does this compound compare to FITC for amine labeling?
Answer:
- Specificity : NHS esters target primary amines more selectively than FITC’s isothiocyanate group, reducing nonspecific binding to thiols or hydroxyls .
- Stability : The amide bond formed by NHS esters is more stable than the thiourea linkage from FITC, especially in long-term storage or under reducing conditions .
- Applications : NHS-fluorescein is preferred for quantitative assays (e.g., flow cytometry) requiring precise stoichiometry, while FITC may suffice for qualitative microscopy .
Advanced: How can researchers optimize labeling efficiency when working with low-abundance proteins?
Answer:
- Increase reagent excess : Use a 20–30-fold molar excess of this compound to compensate for limited protein availability .
- Reduce competing nucleophiles : Avoid Tris or amine-containing buffers; use HEPES or carbonate buffers instead .
- Analytical validation : Employ fluorescence correlation spectroscopy (FCS) or mass spectrometry to detect low-level labeling .
Advanced: How to resolve discrepancies in reported optimal pH ranges for NHS-ester reactions?
Answer:
Discrepancies arise from protein-specific variations in lysine accessibility and buffer composition. To address this:
- Titration experiments : Test labeling efficiency across pH 7.5–9.5 in 0.5-unit increments .
- Buffer compatibility : Ensure the buffer does not contain competing amines (e.g., glycine).
- Reference controls : Include a well-characterized protein (e.g., BSA) as a positive control to isolate pH effects .
Advanced: What methods are recommended for quantifying fluorescein-to-protein ratios?
Answer:
-
Absorbance spectroscopy : Measure A280 (protein) and A494 (fluorescein). Correct for fluorescein’s contribution at 280 nm using the formula:
-
Mass spectrometry : Detect mass shifts corresponding to fluorescein conjugation .
Basic: How should this compound be stored to maintain reactivity?
Answer:
- Store lyophilized powder at –20°C in airtight, light-protected vials.
- Reconstitute in anhydrous DMSO or DMF to prevent hydrolysis. Aliquot to avoid freeze-thaw cycles .
- Confirm reactivity before use: A loss of yellow color or precipitate indicates degradation .
Advanced: How to mitigate fluorescence quenching in densely labeled proteins?
Answer:
- Limit labeling density : Aim for ≤4 fluorescein molecules per protein to minimize self-quenching .
- PEG spacer role : The 6-unit PEG chain reduces steric hindrance and dye-dye interactions, enhancing fluorescence intensity .
- Alternative dyes : For high-density labeling, use photostable dyes (e.g., TAMRA) with orthogonal excitation/emission profiles .
Advanced: How to design experiments using this compound in live-cell imaging?
Answer:
- Cell permeability : The PEG6 spacer improves solubility but does not enhance membrane penetration. Use electroporation or cell-penetrating peptides for intracellular delivery .
- Control for nonspecific binding : Include a non-targeting NHS-fluorescein conjugate (e.g., BSA) to distinguish specific vs. background signals .
- Photobleaching mitigation : Image cells in oxygen-scavenging buffers or use antifade reagents .
Basic: What analytical techniques validate successful conjugation?
Answer:
- SDS-PAGE : A fluorescent band under UV light confirms labeling. Compare to unmodified protein .
- HPLC : Resolve conjugated vs. free dye using size-exclusion or reverse-phase chromatography .
- Fluorescence anisotropy : Detect changes in molecular size post-conjugation .
Advanced: How to reconcile conflicting data on PEG spacer length effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
